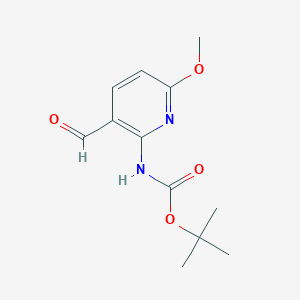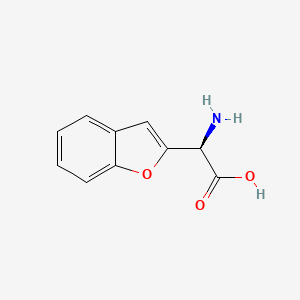
(R)-2-Amino-2-(benzofuran-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzofuran moiety imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(benzofuran-2-yl)acetic acid.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzofuran-2-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient amidation and reduction steps, as well as advanced chiral resolution methods to obtain the desired enantiomer.
Types of Reactions:
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-substituted benzofuran-2-yl amines.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in various metabolic pathways.
Receptor Modulators: Studied for their ability to modulate receptor activity in biological systems.
Medicine:
Drug Development: Explored as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Antimicrobial Agents: Evaluated for their antimicrobial properties against various pathogens.
Industry:
Agriculture: Used in the development of agrochemicals for crop protection.
Material Science: Investigated for their potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the amino acid portion can form hydrogen bonds with key residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.
Comparación Con Compuestos Similares
2-(Benzofuran-2-yl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains an additional methylene group, altering its chemical properties and biological activity.
2-(Benzofuran-2-yl)ethanamine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: ®-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino group and a benzofuran ring. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
1260619-31-5 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m1/s1 |
Clave InChI |
PQSKXCUSMBAOPA-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


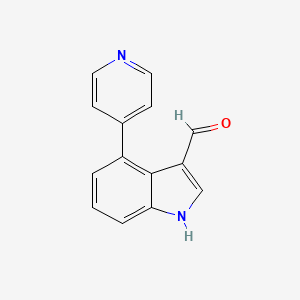
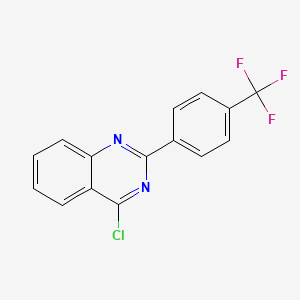
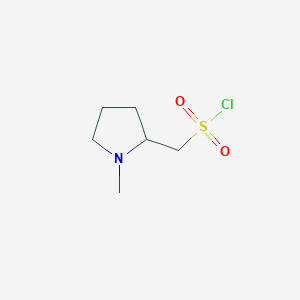
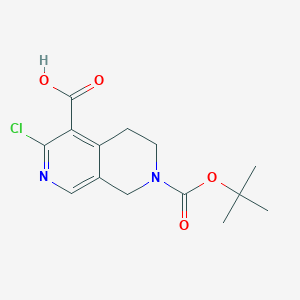
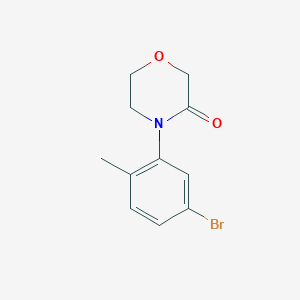
![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
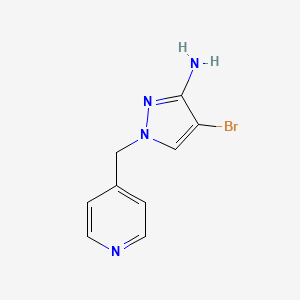
![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)
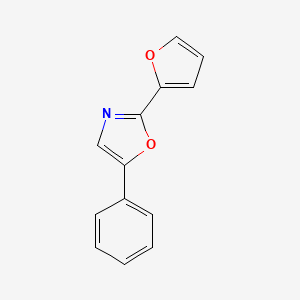
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)
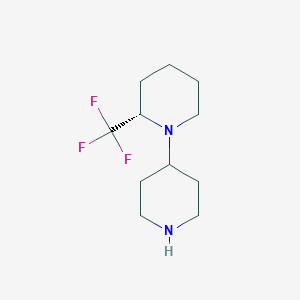
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
